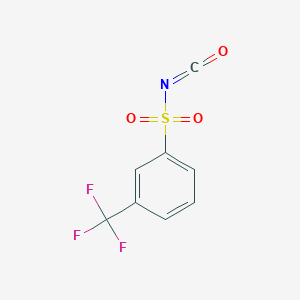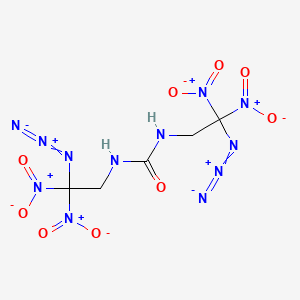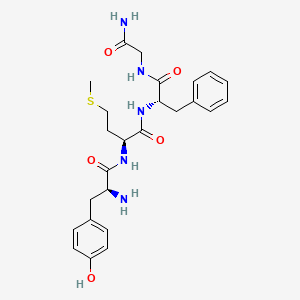
Tyrosyl-methionyl-phenylalanyl-glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosyl-methionyl-phenylalanyl-glycinamide is a peptide compound composed of the amino acids tyrosine, methionine, phenylalanine, and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-methionyl-phenylalanyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino group of the first amino acid is removed.
Coupling: The next amino acid (methionine) is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for phenylalanine and glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反应分析
Types of Reactions
Tyrosyl-methionyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
Tyrosyl-methionyl-phenylalanyl-glycinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of peptide-based materials with unique properties, such as hydrogels and nanostructures.
作用机制
The mechanism of action of tyrosyl-methionyl-phenylalanyl-glycinamide depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Tyrosyl-methionyl-phenylalanyl-glycine: Similar structure but lacks the amide group.
Tyrosyl-methionyl-phenylalanyl-alanine: Substitution of glycine with alanine.
Tyrosyl-methionyl-phenylalanyl-serine: Substitution of glycine with serine.
Uniqueness
Tyrosyl-methionyl-phenylalanyl-glycinamide is unique due to the presence of the amide group, which can influence its stability, solubility, and biological activity
属性
CAS 编号 |
87619-62-3 |
|---|---|
分子式 |
C25H33N5O5S |
分子量 |
515.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C25H33N5O5S/c1-36-12-11-20(29-23(33)19(26)13-17-7-9-18(31)10-8-17)25(35)30-21(24(34)28-15-22(27)32)14-16-5-3-2-4-6-16/h2-10,19-21,31H,11-15,26H2,1H3,(H2,27,32)(H,28,34)(H,29,33)(H,30,35)/t19-,20-,21-/m0/s1 |
InChI 键 |
IBKWFGYFFPCATR-ACRUOGEOSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)

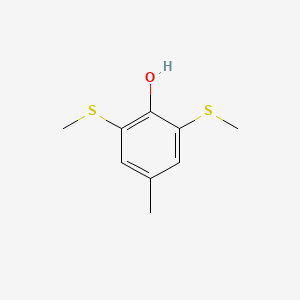
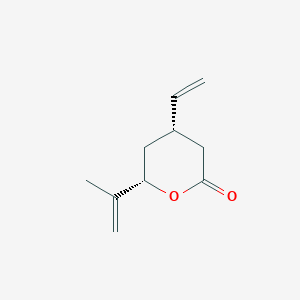
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)

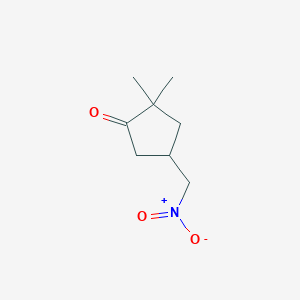
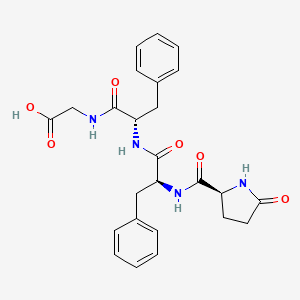
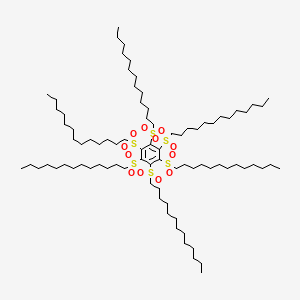
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
